molecular formula C21H14ClN3 B12060642 4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine

4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine

Cat. No.: B12060642
M. Wt: 343.8 g/mol
InChI Key: MRTLULYWFXNHFL-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties

Preparation Methods

The synthesis of 4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine typically involves the use of organolithium reagents. One common method involves the nucleophilic substitution of halopyrimidines with organolithium compounds. For example, 2,4-dichloro-6-phenylpyrimidine can be reacted with phenyllithium to introduce the desired substituents at the 4 and 6 positions . The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high regioselectivity and yield.

Chemical Reactions Analysis

4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H14ClN3

Molecular Weight

343.8 g/mol

IUPAC Name

4-chloro-2-phenyl-6-(4-pyridin-3-ylphenyl)pyrimidine

InChI

InChI=1S/C21H14ClN3/c22-20-13-19(24-21(25-20)17-5-2-1-3-6-17)16-10-8-15(9-11-16)18-7-4-12-23-14-18/h1-14H

InChI Key

MRTLULYWFXNHFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)C4=CN=CC=C4

Origin of Product

United States

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